4-(1-Boc-3-pyrrolidinyl)isoquinoline

描述

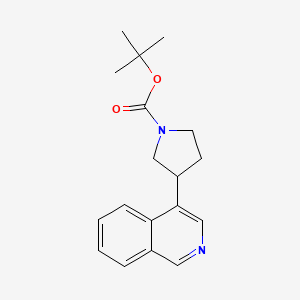

4-(1-Boc-3-pyrrolidinyl)isoquinoline is a synthetic isoquinoline derivative characterized by a tert-butoxycarbonyl (Boc)-protected pyrrolidine moiety at the 4-position of the isoquinoline core. Isoquinolines are heterocyclic aromatic compounds with a bicyclic structure resembling a benzene ring fused to a pyridine ring, and they are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .

属性

分子式 |

C18H22N2O2 |

|---|---|

分子量 |

298.4 g/mol |

IUPAC 名称 |

tert-butyl 3-isoquinolin-4-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-9-8-14(12-20)16-11-19-10-13-6-4-5-7-15(13)16/h4-7,10-11,14H,8-9,12H2,1-3H3 |

InChI 键 |

VBIFIKXJNFEJKQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CN=CC3=CC=CC=C32 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline typically involves the following steps:

Formation of the Pyrrolidinyl Isoquinoline Core: This can be achieved through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.

Boc Protection: The pyrrolidinyl group is then protected using Boc anhydride in the presence of a base like triethylamine (TEA) to yield the Boc-protected isoquinoline derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity.

化学反应分析

Types of Reactions: 4-(1-Boc-3-pyrrolidinyl)isoquinoline can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, in acidic or neutral media.

Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

Substitution: Alkyl halides, amines, in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or amino-substituted derivatives.

科学研究应用

4-(1-Boc-3-pyrrolidinyl)isoquinoline has several applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to study biological systems and pathways due to its structural similarity to biologically active compounds.

Industry: It is used in the production of various chemical products and materials.

作用机制

The mechanism by which 4-(1-Boc-3-pyrrolidinyl)isoquinoline exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

相似化合物的比较

Cytotoxic 1,2-Diaryl-5,6-Dihydropyrrolo[2,1-a]isoquinolines

Compounds 6a and 6c (e.g., 1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinoline) exhibit potent cytotoxicity against breast cancer (T47D) and cervical cancer (HeLa) cell lines, with IC50 values ranging from 1.93 to 33.84 µM . These derivatives feature a dihydropyrrolo-isoquinoline scaffold with aryl and ethoxyamine substituents. In contrast, 4-(1-Boc-3-pyrrolidinyl)isoquinoline lacks the fused dihydropyrrolo ring but includes a Boc-protected pyrrolidine, which may reduce metabolic degradation compared to unprotected amines in 6c .

CDK4-Selective Isoquinoline-diones

Compounds 62 and 63 (4-(benzylaminomethylene)isoquinoline-1,3-diones) demonstrate nanomolar inhibitory activity against CDK4 (IC50 = 2 nM) with high selectivity over CDK1/2 . These derivatives leverage a planar dione moiety for kinase binding, whereas the Boc-pyrrolidine group in this compound introduces steric bulk, which could alter target affinity or selectivity.

Contractile Activity in Tetrahydroisoquinolines

1,1-Disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (e.g., 7e) show contractile smooth muscle activity (−74% vs. control), comparable to papaverine . The absence of substituents in simpler analogues abolishes activity, highlighting the critical role of substituents. The Boc group in this compound may similarly influence bioactivity by modulating electron density or steric interactions.

Physicochemical and Pharmacokinetic Properties

*Predicted values based on structural analogs.

Key Observations :

- The dihydropyrrolo-isoquinoline scaffold in 6a improves cytotoxicity but may introduce metabolic instability due to the secondary amine.

Mechanistic Insights

- Cytotoxicity: Compounds like 6a and 6c likely target estrogen receptors (ERα) via docking interactions, as shown in molecular studies . The Boc group in this compound may alter ERα binding by steric hindrance or electronic effects.

- Enzyme Inhibition : CDK4 inhibitors (62 , 63 ) rely on hydrogen bonding with the dione moiety . The Boc-pyrrolidine group may shift binding modes or reduce potency due to reduced planarity.

常见问题

Q. What are the common synthetic routes for preparing 4-(1-Boc-3-pyrrolidinyl)isoquinoline, and how do reaction conditions influence yield?

The synthesis of isoquinoline derivatives often involves multi-step reactions. For example, describes analogous syntheses using acetonitrile as a solvent, piperidine as a catalyst, and sequential reactions with arylidenemalononitrile, triethyl orthoformate, and hydrazine hydrate. Key considerations include:

- Protection/deprotection strategies : The Boc (tert-butoxycarbonyl) group protects the pyrrolidine nitrogen during synthesis, requiring acidic conditions (e.g., TFA) for removal .

- Optimization : Reaction temperature (e.g., refluxing acetonitrile) and stoichiometric ratios (e.g., excess triethyl orthoformate) are critical for minimizing side products like over-acylated derivatives .

- Characterization : IR, / NMR, and mass spectrometry are essential for confirming structural integrity .

Q. How can researchers validate the structural purity of this compound?

Methodological validation involves:

- Spectroscopic techniques : NMR to confirm Boc-group presence (δ ~1.4 ppm for tert-butyl protons) and isoquinoline aromatic protons (δ 7.5–8.5 ppm) .

- Chromatography : TLC or HPLC to monitor reaction progress and ensure no residual starting materials .

- Elemental analysis : Matching calculated vs. observed C/H/N ratios to confirm molecular formula .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the isoquinoline core?

highlights ICReDD’s approach using quantum chemical calculations (e.g., DFT) to model reaction mechanisms. For example:

- Reaction path search : Identifying intermediates and transition states for functionalizing the isoquinoline ring (e.g., nitration, halogenation).

- Machine learning : Training models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for introducing substituents at the 3-pyrrolidinyl position .

- Feedback loops : Integrating experimental results (e.g., failed reactions) to refine computational predictions .

Q. How can contradictory spectral data be resolved during characterization?

Contradictions (e.g., unexpected NMR shifts) require:

- Multi-technique validation : Cross-referencing IR (amide I/II bands for Boc groups), - HSQC, and DEPT-135 NMR to assign ambiguous signals .

- X-ray crystallography : Resolving stereochemical ambiguities in the pyrrolidine or isoquinoline moieties .

- Isotopic labeling : Using -labeled reagents to trace nitrogen environments in complex heterocycles .

Q. What methodologies optimize the Boc protection/deprotection balance in multi-step syntheses?

- Kinetic studies : Monitoring deprotection rates (e.g., via NMR) under varying acid concentrations to avoid pyrrolidine ring degradation .

- Alternative protecting groups : Comparing Boc with Fmoc or Cbz groups for stability during subsequent reactions (e.g., Suzuki couplings) .

- In-situ protection : Using scavengers (e.g., triethylsilane) during deprotection to trap carbocation byproducts .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric hindrance : The Boc group at the 3-pyrrolidinyl position may limit accessibility for Pd-catalyzed couplings (e.g., Buchwald-Hartwig). Mitigation strategies include using bulky ligands (XPhos) or microwave-assisted heating .

- Electronic effects : Electron-withdrawing groups on isoquinoline (e.g., nitro) enhance electrophilicity for nucleophilic aromatic substitutions. Computational tools (NBO analysis) can quantify charge distribution .

Methodological Design Considerations

Q. How to design experiments for scaling up this compound synthesis?

Q. What strategies address low yields in multi-component reactions involving isoquinoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。